molecular formula C13H19BO2 B1302309 4,4,5,5-Tetramethyl-2-(m-tolyl)-1,3,2-dioxaborolane CAS No. 253342-48-2

4,4,5,5-Tetramethyl-2-(m-tolyl)-1,3,2-dioxaborolane

Cat. No.: B1302309
CAS No.: 253342-48-2
M. Wt: 218.1 g/mol
InChI Key: XDKYCZBGHPGKEP-UHFFFAOYSA-N
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Description

4,4,5,5-Tetramethyl-2-(m-tolyl)-1,3,2-dioxaborolane is an organoboron compound that features a boron atom within a dioxaborolane ring. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in the formation of carbon-carbon bonds. It is often used as a reagent in Suzuki-Miyaura cross-coupling reactions, which are pivotal in the synthesis of complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,5,5-Tetramethyl-2-(m-tolyl)-1,3,2-dioxaborolane typically involves the reaction of m-tolylboronic acid with pinacol in the presence of a dehydrating agent. The reaction proceeds as follows:

    Reactants: m-Tolylboronic acid and pinacol.

    Dehydrating Agent: Anhydrous magnesium sulfate or molecular sieves.

    Solvent: Tetrahydrofuran (THF) or toluene.

    Reaction Conditions: The mixture is stirred at room temperature or slightly elevated temperatures (40-60°C) for several hours.

The reaction yields this compound as a white crystalline solid after purification.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar principles but on a larger scale. Continuous flow reactors and automated systems are often employed to ensure consistent quality and yield. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

4,4,5,5-Tetramethyl-2-(m-tolyl)-1,3,2-dioxaborolane undergoes several types of chemical reactions, including:

    Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the dioxaborolane with aryl or vinyl halides in the presence of a palladium catalyst and a base. The reaction forms a new carbon-carbon bond, producing biaryl or styrene derivatives.

    Oxidation: The boron atom in the dioxaborolane ring can be oxidized to form boronic acids or borate esters.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding boronic acid.

Common Reagents and Conditions

    Catalysts: Palladium-based catalysts (e.g., palladium acetate, palladium chloride).

    Bases: Potassium carbonate, sodium hydroxide, or cesium carbonate.

    Solvents: Tetrahydrofuran (THF), toluene, or dimethylformamide (DMF).

Major Products

    Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling.

    Boronic Acids: Produced via oxidation or hydrolysis.

Scientific Research Applications

4,4,5,5-Tetramethyl-2-(m-tolyl)-1,3,2-dioxaborolane has a wide range of applications in scientific research:

    Organic Synthesis: Used as a reagent in the synthesis of pharmaceuticals, agrochemicals, and organic materials.

    Material Science: Employed in the preparation of polymers and advanced materials with specific electronic or optical properties.

    Medicinal Chemistry: Utilized in the development of drug candidates through the formation of complex molecular architectures.

    Biological Studies: Acts as a precursor for boron-containing compounds used in boron neutron capture therapy (BNCT) for cancer treatment.

Mechanism of Action

The mechanism of action of 4,4,5,5-Tetramethyl-2-(m-tolyl)-1,3,2-dioxaborolane in Suzuki-Miyaura cross-coupling involves the following steps:

    Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl or vinyl halide.

    Transmetalation: The boron atom in the dioxaborolane transfers its organic group to the palladium center.

    Reductive Elimination: The palladium catalyst facilitates the formation of the new carbon-carbon bond and regenerates the active catalyst.

Comparison with Similar Compounds

Similar Compounds

  • 4,4,5,5-Tetramethyl-2-phenyl-1,3,2-dioxaborolane
  • 4,4,5,5-Tetramethyl-2-(p-tolyl)-1,3,2-dioxaborolane
  • 4,4,5,5-Tetramethyl-2-(o-tolyl)-1,3,2-dioxaborolane

Uniqueness

4,4,5,5-Tetramethyl-2-(m-tolyl)-1,3,2-dioxaborolane is unique due to its specific substitution pattern on the aromatic ring, which can influence its reactivity and selectivity in chemical reactions. The meta-substitution provides distinct electronic and steric properties compared to its ortho- and para-substituted analogs, making it a valuable reagent in certain synthetic applications.

Properties

IUPAC Name

4,4,5,5-tetramethyl-2-(3-methylphenyl)-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19BO2/c1-10-7-6-8-11(9-10)14-15-12(2,3)13(4,5)16-14/h6-9H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDKYCZBGHPGKEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70375252
Record name 4,4,5,5-Tetramethyl-2-(3-methylphenyl)-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70375252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

253342-48-2
Record name 4,4,5,5-Tetramethyl-2-(3-methylphenyl)-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70375252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4,5,5-Tetramethyl-2-(m-tolyl)-1,3,2-dioxaborolane
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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